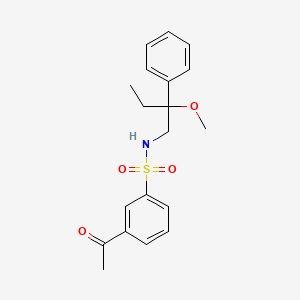

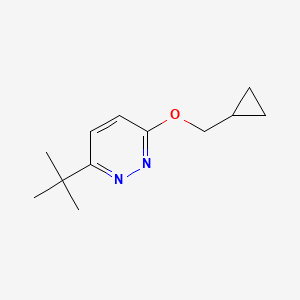

3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other carbon atoms . They are widely used in medicine for their antibacterial properties .

Chemical Reactions Analysis

Sulfonamides, including this compound, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, sulfonamides are solid at room temperature and are soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Analgesic Applications

This compound has been investigated for its potential use as an analgesic. Derivatives of phenoxy acetamide, which include the structure of 3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide , have shown promising results in pain relief. For instance, certain N-phenylacetamide sulphonamides have exhibited analgesic activity comparable to or superior than paracetamol .

Anti-Inflammatory Properties

The anti-inflammatory properties of sulphonamide derivatives make them candidates for treating inflammation-related disorders. The specific interactions of the sulphonamide group with biological targets can lead to reduced inflammation .

Antimicrobial Activity

Sulphonamides, due to their structural similarity to para-aminobenzoic acid (PABA), can inhibit the growth of bacteria by interfering with folic acid synthesis. This makes them useful in the development of new antibacterial agents .

Cancer Research

Compounds with the sulphonamide moiety have been explored for their potential role in cancer treatment. They can act as enzyme inhibitors that are crucial for tumor growth and metastasis, providing a pathway for therapeutic intervention .

Drug Delivery Systems

The molecular structure of 3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide allows for potential modification to create prodrugs or to enhance the delivery of existing drugs, improving their efficacy and reducing side effects .

Enzyme Inhibition

Sulphonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition is beneficial in conditions like glaucoma, where decreased aqueous humor production is desired .

Diuretic Effects

The inhibition of carbonic anhydrase can also lead to diuretic effects, which is useful in the treatment of edema associated with congestive heart failure, cirrhosis, and renal disease .

Metabolic Disorders

Research into sulphonamide derivatives also extends to metabolic disorders. Their ability to modulate enzyme activity can be harnessed to regulate metabolic pathways that are dysfunctional in diseases like diabetes .

Wirkmechanismus

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .

Mode of Action

Based on the general behavior of sulfonamides, it can be inferred that 3-acetyl-n-(2-methoxy-2-phenylbutyl)benzenesulfonamide might interfere with the bacterial enzymes responsible for folic acid synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

Sulfonamides typically affect the folic acid synthesis pathway in bacteria, leading to a disruption in dna synthesis and ultimately inhibiting bacterial growth .

Result of Action

Based on the general effects of sulfonamides, it can be inferred that the compound might lead to the inhibition of bacterial growth by disrupting folic acid synthesis, a crucial component for bacterial dna synthesis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-4-19(24-3,17-10-6-5-7-11-17)14-20-25(22,23)18-12-8-9-16(13-18)15(2)21/h5-13,20H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGAOFHIIUBFBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=CC=CC(=C1)C(=O)C)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2881283.png)

![5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2881284.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2881286.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2881295.png)

![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2881297.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2881298.png)

![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881304.png)